molecular formula C8H5N3S2 B8308265 5-Amino-4-(thiazol-2-yl)thiophene-3-carbonitrile

5-Amino-4-(thiazol-2-yl)thiophene-3-carbonitrile

Cat. No. B8308265
M. Wt: 207.3 g/mol
InChI Key: XBSAAXCIDOFBHR-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

A 30 mL reaction vial was charged with 5-nitro-4-(thiazol-2-yl)thiophene-3-carbonitrile (180 mg, 0.76 mmol) and AcOH (3 mL). A spatula tip of iron dust was added and the reaction vial was heated to 60° C. for 20 min. The reaction mixture was cooled to 23° C. and partitioned between methylene chloride and sodium bicarbonate solution. The organic solution was dried over sodium sulfate and concentrated to give 5-amino-4-(thiazol-2-yl)thiophene-3-carbonitrile as a red solid. LCMS showed an m/z of 208.0 with a retention time of 2.016 min using method [1].
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[S:8][CH:7]=[C:6]([C:9]#[N:10])[C:5]=1[C:11]1[S:12][CH:13]=[CH:14][N:15]=1)([O-])=O>[Fe].CC(O)=O>[NH2:1][C:4]1[S:8][CH:7]=[C:6]([C:9]#[N:10])[C:5]=1[C:11]1[S:12][CH:13]=[CH:14][N:15]=1

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CS1)C#N)C=1SC=CN1
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 30 mL reaction
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 23° C.
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride and sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=CS1)C#N)C=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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